molecular formula C6H3Br2NO B13097193 4,6-Dibromopicolinaldehyde CAS No. 1060815-81-7

4,6-Dibromopicolinaldehyde

Cat. No.: B13097193
CAS No.: 1060815-81-7
M. Wt: 264.90 g/mol
InChI Key: UKDYFTSLLKQSRP-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinaldehyde is an organic compound with the molecular formula C6H3Br2NO. It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 4 and 6 positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopicolinaldehyde typically involves the bromination of picolinaldehyde. One common method is the reaction of picolinaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{NO} + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{NO} + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromopicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into 4,6-dibromopicolinyl alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.

Major Products Formed:

    Oxidation: 4,6-Dibromopicolinic acid.

    Reduction: 4,6-Dibromopicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dibromopicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromopicolinaldehyde involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. Its aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.

Comparison with Similar Compounds

    4-Bromopicolinaldehyde: Contains a single bromine atom at the 4 position.

    6-Bromopicolinaldehyde: Contains a single bromine atom at the 6 position.

    4,6-Dichloropicolinaldehyde: Contains chlorine atoms instead of bromine at the 4 and 6 positions.

Uniqueness: 4,6-Dibromopicolinaldehyde is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and properties. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various research applications.

Properties

CAS No.

1060815-81-7

Molecular Formula

C6H3Br2NO

Molecular Weight

264.90 g/mol

IUPAC Name

4,6-dibromopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H

InChI Key

UKDYFTSLLKQSRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Br)Br

Origin of Product

United States

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